molecular formula C20H22N4O3 B2421209 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide CAS No. 891095-39-9

2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

Cat. No.: B2421209
CAS No.: 891095-39-9
M. Wt: 366.421
InChI Key: FUSDVAWJABYWOT-UHFFFAOYSA-N
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Description

2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide ( 891095-39-9) is an organic molecule of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H22N4O3 and a molecular weight of 366.41 g/mol, this compound features a distinctive hybrid architecture that combines a pyrrolidinone ring substituted with a 3,4-dimethylphenyl group and a benzamide fragment, linked through a urea bridge . This structure is characteristic of scaffolds designed to mimic kinase inhibitors, and benzamide-based compounds have been investigated for their inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer research due to its role in cell proliferation and growth . The presence of key functional groups, including the carboxamide and urea, allows this molecule to participate in crucial molecular interactions such as hydrogen bonding, which can be advantageous for achieving affinity and selectivity toward specific biological targets . Its physicochemical properties include a predicted density of 1.32±0.1 g/cm3 and a predicted boiling point of 667.7±55.0 °C . This product is intended for research applications as a versatile synthetic intermediate or a pharmacophore entity in the development of bioactive compounds . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-7-8-15(9-13(12)2)24-11-14(10-18(24)25)22-20(27)23-17-6-4-3-5-16(17)19(21)26/h3-9,14H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSDVAWJABYWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a urea derivative. The final step involves the introduction of the benzamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoic acid
  • 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzylamine

Uniqueness

Compared to similar compounds, 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidinone ring, urea linkage, and benzamide moiety makes it a versatile compound for various applications in scientific research.

Biological Activity

The compound 2-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic molecule with potential therapeutic applications. Its structure features a pyrrolidinone ring , a ureido group , and a benzamide moiety , which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and synthesis of this compound, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C16H20N4O2
  • Molecular Weight : Approximately 300.36 g/mol
  • IUPAC Name : this compound

The unique arrangement of functional groups in the compound suggests various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects such as:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies utilizing cell lines have indicated significant cytotoxic effects.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Studies : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
  • Inhibition of Enzymes : Molecular docking studies revealed that the compound binds effectively to targets such as COX-2 and EGFR, suggesting its potential as an anti-inflammatory and anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidinone Ring : This step can be achieved through cyclization reactions using appropriate precursors.
  • Ureido Group Attachment : This is accomplished through amide coupling reactions involving urea derivatives.
  • Final Benzamide Formation : The final product is obtained by coupling with benzoyl chloride or a similar reagent.

Data Summary Table

PropertyValue
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
Biological ActivityAnticancer, Anti-inflammatory
IC50 (Cancer Cell Lines)Low micromolar range
Mechanism of ActionEnzyme inhibition

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